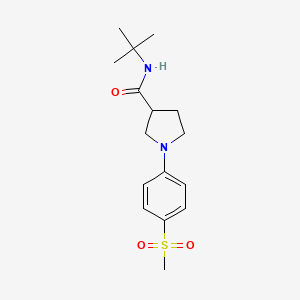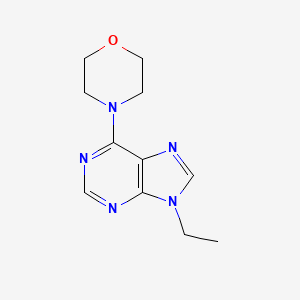![molecular formula C12H11F3N2O3 B12233353 4-[3-(Trifluoromethoxy)benzoyl]piperazin-2-one](/img/structure/B12233353.png)
4-[3-(Trifluoromethoxy)benzoyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[3-(Trifluoromethoxy)benzoyl]piperazin-2-one is a chemical compound with the molecular formula C12H13F3N2O2 It is characterized by the presence of a trifluoromethoxy group attached to a benzoyl moiety, which is further connected to a piperazin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Trifluoromethoxy)benzoyl]piperazin-2-one typically involves the reaction of 3-(trifluoromethoxy)benzoic acid with piperazine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Properties
Molecular Formula |
C12H11F3N2O3 |
|---|---|
Molecular Weight |
288.22 g/mol |
IUPAC Name |
4-[3-(trifluoromethoxy)benzoyl]piperazin-2-one |
InChI |
InChI=1S/C12H11F3N2O3/c13-12(14,15)20-9-3-1-2-8(6-9)11(19)17-5-4-16-10(18)7-17/h1-3,6H,4-5,7H2,(H,16,18) |
InChI Key |
DLBJXQUWISSLER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pent-4-en-1-one](/img/structure/B12233276.png)
![4,6-Dimethoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B12233284.png)
![6-Methyl-3-{2-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B12233293.png)
![4-[(2-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12233306.png)
![1-{1-[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12233313.png)


![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B12233334.png)

![1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B12233338.png)
![4-[4-(3-Bromophenyl)piperazin-1-yl]-6-ethylpyrimidine](/img/structure/B12233339.png)
![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(cyclopent-3-ene-1-carbonyl)piperidine](/img/structure/B12233340.png)
![1-{2-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine; trifluoroacetic acid](/img/structure/B12233341.png)

